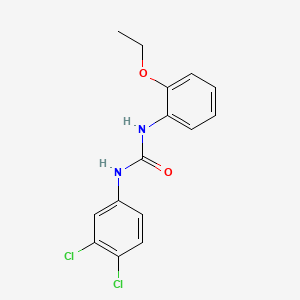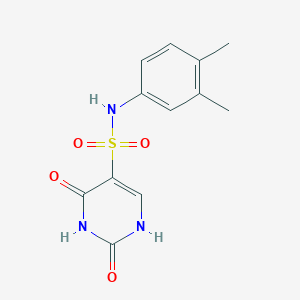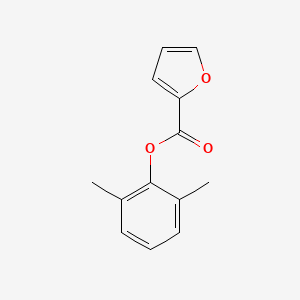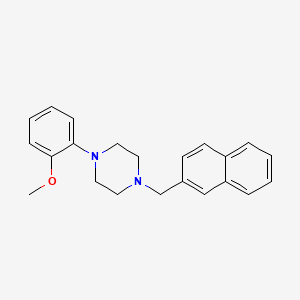![molecular formula C17H26ClN3O3S B5571983 1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)
1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- A study by Khalid et al. (2013) discusses the synthesis of O-substituted derivatives of a similar compound, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, which was synthesized by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under pH control in aqueous media, followed by substitution at the oxygen atom with various electrophiles (Khalid et al., 2013).
Molecular Structure Analysis
- Naveen et al. (2015) studied a compound with a similar molecular structure, revealing that the piperidine ring is in a chair conformation and the geometry around the sulfur atom is distorted tetrahedral. This study involved X-ray diffraction for structural confirmation (Naveen et al., 2015).
Chemical Reactions and Properties
- Research by Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related, noted that substituting the benzamide with bulky moieties significantly increased activity in certain chemical reactions (Sugimoto et al., 1990).
Physical Properties Analysis
- Gangapuram and Redda (2006) synthesized compounds including tetrahydropyridine-5-carboxylic acid diethylamides, providing insights into the physical properties of similar piperidine-based compounds (Gangapuram & Redda, 2006).
Chemical Properties Analysis
- A study by Walsh et al. (1990) on N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides evaluated their antiallergy activity, providing insights into the chemical properties of similar compounds (Walsh et al., 1990).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study on the synthesis of biologically active O-substituted derivatives of piperidine sulfonamides reveals the preparation of compounds with significant activity against butyrylcholinesterase, highlighting the potential of sulfonamide derivatives in developing enzyme inhibitors (Khalid et al., 2013).
- Another research effort describes the synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase activity, indicating the therapeutic potential of these compounds as antidementia agents (Sugimoto et al., 1990).
Chemical Functionalities Optimization
- Research on the optimization of indole-2-carboxamides for allosteric modulation of cannabinoid receptors underscores the critical role of structural features in binding affinity and functional activity, showcasing the importance of chemical functionalities in therapeutic agent design (Khurana et al., 2014).
Antibacterial Activity
- A study on the synthesis of N,N-diethylamide bearing benzenesulfonamide derivatives points to their marked potency as antibacterial agents, contributing to the development of new antimicrobial compounds (Ajani et al., 2013).
Alzheimer’s Disease Treatment
- Investigation into heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as drug candidates for Alzheimer’s disease demonstrates the potential of such compounds in enzyme inhibition activity against acetylcholinesterase, highlighting the ongoing search for effective treatments (Rehman et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-[2-(dimethylamino)ethyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-20(2)10-8-19-17(22)15-6-4-9-21(12-15)25(23,24)13-14-5-3-7-16(18)11-14/h3,5,7,11,15H,4,6,8-10,12-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQMCSUXPCZEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide](/img/structure/B5571909.png)
![4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5571914.png)

![4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5571924.png)


![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)

![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)
![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)
![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)
![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)
